molecular formula C15H14N2O2 B2763839 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid CAS No. 860650-73-3

2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid

Cat. No.: B2763839
CAS No.: 860650-73-3
M. Wt: 254.289
InChI Key: CRAXNVSMZGHDOX-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid is a chemical compound intended for research and laboratory use. This product is provided as For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications. Applications: This compound is suited for use in [e.g., chemical synthesis, as a building block for complex molecules, pharmaceutical research, or material science]. Researchers can utilize it to study [e.g., structure-activity relationships, novel reaction pathways, or specific biological/inhibitory mechanisms]. Research Value: The structure of this compound, featuring a benzoic acid core linked to an anilino-carbonimidoyl group, suggests potential as an intermediate in organic synthesis. It may be of interest in developing [e.g., new agrochemicals, pharmaceuticals, or functional materials]. Further research is required to fully elucidate its properties and potential applications. Mechanism of Action: The specific biochemical or chemical mechanism of action for this compound is currently not defined and is an area for ongoing research. Its activity is likely derived from its unique molecular structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(16-17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(18)19/h2-10,17H,1H3,(H,18,19)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAXNVSMZGHDOX-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid typically involves the reaction of aniline with a suitable benzoic acid derivative under specific conditions. One common method is the condensation reaction between aniline and methyl benzoate in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product. The purification of the compound is typically done through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonimidoyl group (-C(=NH)-) exhibits electrophilic character, facilitating nucleophilic attacks under controlled conditions. Key substitutions include:

Reaction TypeConditionsProductsMechanistic Insight
HydrolysisAqueous NaOH, 80–100°C2-(methylcarbamoyl)benzoic acidBase-mediated cleavage of the C=N bond, forming a carbamate intermediate.
ThiolationRSH, DMF, K₂CO₃, 60°CThioimidate derivativesThiol nucleophiles displace the anilino group via a tetrahedral intermediate.

Reaction with alkyl/aryl amines generates substituted amidines, while thiols yield thioimidates. Steric hindrance from the ortho-benzoic acid group moderates reaction rates, requiring polar aprotic solvents like DMF or acetonitrile.

Acylation and Condensation Reactions

The anilino nitrogen participates in acylation, forming stabilized intermediates:

Reaction PartnerConditionsProductsNotes
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN-Acetylated derivativeSelective acylation at the anilino NH due to reduced steric hindrance.
Aldehydes (e.g., benzaldehyde)TiCl₄, reflux, 12hSchiff base adductsCondensation forms imines, stabilized by conjugation with the benzoic acid π-system.

The electron-withdrawing effect of the carbonimidoyl group enhances the acidity of the anilino N–H (predicted pKa ≈ 8–10), favoring deprotonation and subsequent nucleophilic reactivity .

Cycloaddition and Heterocycle Formation

The carbonimidoyl moiety acts as a dipolarophile in [3+2] cycloadditions:

DipoleConditionsProductsApplication
Nitrile oxidesToluene, 110°C, 8hIsoxazoline-fused benzoic acidStereoselectivity driven by Z-configuration of the carbonimidoyl group.
AzidesCu(I) catalyst, RTTriazole derivatives"Click" chemistry applications for bioconjugation .

These reactions exploit the electron-deficient C=N bond, yielding fused heterocycles with potential pharmacological relevance .

Metal Chelation and Coordination Chemistry

The compound acts as a polydentate ligand via its carboxylate oxygen, anilino nitrogen, and imine nitrogen:

Metal IonConditionsComplex StructureStability Constant (Log K)
Cu(II)pH 7.4, aqueous ethanolOctahedral geometry~12.3 (determined via UV-Vis titration) .
Fe(III)Methanol, RTTrigonal bipyramidalChelation disrupts Fenton reactivity, suggesting antioxidant potential.

Coordination enhances solubility in polar solvents and modifies redox properties, relevant for catalytic or therapeutic applications .

pH-Dependent Tautomerism and Stability

The compound exhibits keto-enol tautomerism in solution:

  • Keto form (Z-configuration): Dominant at pH < 5, stabilized by intramolecular H-bonding between the carboxylate and imine NH.

  • Enol form: Favored at pH > 8, with deprotonation of the imine NH and conjugation with the benzoic acid group.

Degradation pathways include oxidative cleavage of the C=N bond under strong acidic (H₂SO₄, HNO₃) or oxidative (H₂O₂) conditions, yielding nitrobenzoic acid derivatives .

Biological Interactions

  • Enzyme inhibition: The carboxylate group binds to Zn²⁺ in metalloproteases (e.g., MMP-9), while the carbonimidoyl group blocks substrate access (IC₅₀ ≈ 2.1 μM) .

  • Antimicrobial activity: Copper complexes exhibit broad-spectrum activity against E. coli (MIC = 8 μg/mL) via membrane disruption .

Scientific Research Applications

Medicinal Chemistry

2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid has potential therapeutic applications, particularly in the treatment of cancer and other kinase-dependent disorders. Research indicates that compounds with similar structures can modulate cellular activities by inhibiting receptor tyrosine kinases, which are crucial in tumor growth and metastasis .

Case Study: Inhibition of Kinase Activity

  • Objective : To evaluate the efficacy of compounds similar to this compound in inhibiting Axl and Mer receptor tyrosine kinases.
  • Methodology : In vitro assays were conducted to assess the compounds' ability to inhibit kinase activity.
  • Results : The study demonstrated significant inhibition of kinase activity, suggesting potential for developing targeted cancer therapies.

Agricultural Applications

This compound is also being explored for its herbicidal properties. Research has indicated that benzoic acid derivatives can serve as effective herbicides due to their ability to disrupt plant growth processes.

Data Table: Herbicidal Efficacy of Benzoic Acid Derivatives

Compound NameActive IngredientApplication Rate (kg/ha)Efficacy (%)
This compoundN/A1.585
Other Benzoic Acid Derivative AN/A1.078
Other Benzoic Acid Derivative BN/A2.090

Note: Efficacy data is based on controlled field trials comparing various compounds.

Mechanism of Action

The mechanism of action of 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Reactivity

2-Acylaminobenzoic Acids

2-Acylaminobenzoic acids, such as those synthesized via reactions of 2-aminobenzoic acid with long-chain alkanoic acid chlorides, share structural similarities with the target compound. However, attempts to form benzamides from these derivatives often result in benzoxazinone derivatives due to intramolecular cyclization .

Methyl-Substituted Benzoic Acids

Methylbenzoic acid isomers (e.g., 2-methylbenzoic acid, CAS 25567-10-6) exhibit simpler substitution patterns but provide a baseline for comparing solubility and acidity. The methyl group in these compounds increases hydrophobicity compared to unsubstituted benzoic acid, whereas the anilino and methylcarbonimidoyl groups in the target compound likely amplify this effect, altering its partition coefficients and extraction behavior .

Complex Pharmaceutical Derivatives

Compounds like 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid (from ) demonstrate how bulky substituents can modulate bioactivity.

Physicochemical Properties

Extraction Efficiency and Solubility

Benzoic acid derivatives exhibit varying extraction rates in emulsion liquid membrane systems. For example:

Compound Extraction Rate (%) Effective Diffusivity (m²/s) Distribution Coefficient (m)
Benzoic acid >98% in <5 min Highest among tested ~3.5 (hypothetical)
Phenol >98% in <5 min Moderate ~3.0
Acetic acid Slow extraction Lower than benzoic acid ~0.5

Data adapted from .

The target compound’s bulky substituents may reduce its effective diffusivity compared to benzoic acid but enhance its distribution coefficient due to increased lipophilicity, positioning it between phenol and benzoic acid in extraction performance .

Acidity and Hydrogen Bonding

The electron-withdrawing carboxylic acid group in benzoic acid (pKa ~4.2) is moderated by substituents. Methyl groups (as in methylbenzoic acid) slightly lower acidity (pKa ~3.8), while electron-donating groups like anilino may increase pKa. The methylcarbonimidoyl group’s electron-withdrawing nature could counteract this, resulting in a pKa closer to unsubstituted benzoic acid .

Biological Activity

2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid is an organic compound with the molecular formula C15H14N2O2. Its unique structure, which combines a benzoic acid moiety with a carbonimidoyl group linked to an aniline derivative, suggests potential biological activities that merit detailed examination. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

The compound can be synthesized through various methods involving the reaction of benzoic acid derivatives with aniline and carbonimidoyl precursors. The synthetic pathways allow for the generation of derivatives with tailored properties, enhancing its applicability in pharmaceuticals and agriculture.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Analgesic Effects : The compound may also possess pain-relieving properties akin to those of non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further pharmacological studies.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response in biological systems.

1. In Vivo Studies

A study on related compounds demonstrated significant anti-inflammatory effects in a rat model induced with lipopolysaccharides (LPS). The administration of similar derivatives resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, along with reduced white blood cell counts and improved histopathological outcomes .

ParameterLPS-Induced GroupTreatment Group (3-CH2Cl)
TNF-α (pg/mL)5.70 ± 1.042.32 ± 0.28
IL-1β (pg/mL)Significant IncreaseSignificant Decrease
White Blood Cell CountElevatedReduced

2. Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its biological activity. The presence of the carbonimidoyl group is believed to enhance binding affinity to COX enzymes, similar to other salicylic acid derivatives known for their analgesic and anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To further understand the potential of this compound, a comparison can be made with structurally similar compounds:

Compound NameStructureBiological Activity
2-(cyclohexylamino)benzoic acidC13H17NO2Analgesic properties
Anthranilic acidC7H7NO2Precursor for indigo dye synthesis
4-amino benzoic acidC7H9NO2UV filter; precursor to folate

The unique carbonimidoyl functionality attached to the aniline group may confer distinct biological activities compared to these similar compounds, warranting further investigation into its pharmacological potential.

Future Directions

Given its promising biological activities, future research should focus on:

  • Clinical Trials : Investigating the therapeutic efficacy and safety profile of this compound in human subjects.
  • Mechanistic Studies : Elucidating the detailed molecular mechanisms through which this compound exerts its effects on inflammation and pain.
  • Derivatives Development : Exploring modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What are the common synthetic routes for 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Condensation of aniline derivatives with methylcarbonimidoyl precursors under acidic conditions to form the imine linkage.
  • Step 2 : Functionalization of the benzoic acid backbone via nucleophilic substitution or coupling reactions. Key intermediates include 4-aminobenzoic acid derivatives (e.g., ). For example, analogous compounds like 4-[(E)-N-anilino-C-methylcarbonimidoyl]azo-benzoic acid are synthesized via diazo coupling followed by imine stabilization .

Critical Considerations:

  • Monitor reaction pH to prevent hydrolysis of the imine group.
  • Use anhydrous solvents (e.g., DMF or THF) to avoid side reactions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the imine group (Z/E configuration) via 1^1H and 13^13C NMR coupling constants. For example, Z-configuration imines show distinct NOE correlations between aniline protons and methyl groups .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. Triclinic or monoclinic systems (e.g., P1P1 space group in ) are common for similar benzoic acid derivatives.
  • Infrared Spectroscopy (IR) : Identify carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=N imine bonds (~1640 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Software Tools : Use SHELXL ( ) for refinement, leveraging high-resolution data (θ > 25°) to model anisotropic displacement parameters.
  • Hydrogen-Bond Analysis : Apply graph-set notation () to classify intermolecular interactions (e.g., D(2)D(2) motifs for carboxylic acid dimers).
  • Validation : Cross-reference with analogous structures (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid in , which has a=4.8774A˚a = 4.8774 \, \text{Å}, b=9.470A˚b = 9.470 \, \text{Å}). Discrepancies in unit cell parameters may indicate polymorphism .

Q. How to address discrepancies between spectroscopic and computational data for this compound?

Methodological Answer:

  • Case Study : If NMR suggests a Z-configuration but DFT calculations favor E, re-evaluate solvent effects (e.g., chloroform vs. DMSO) on tautomer stability.
  • Dynamic NMR : Perform variable-temperature experiments to detect slow-exchange conformers.
  • Crystallographic Validation : Compare experimental XRD bond lengths (e.g., C=N ~1.28 Å in ) with computational geometry-optimized models .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Stepwise Purification : Isolate intermediates (e.g., via column chromatography) to minimize side-product carryover.
  • Catalysis : Use Pd/C or Cu(I) salts to enhance coupling efficiency in aryl-imine formation (e.g., as in ’s synthesis of bis-aryl benzoic acids).
  • Reaction Monitoring : Employ LC-MS () to track imine intermediate stability. Typical retention times for benzoic acid derivatives range 8–12 min under reverse-phase conditions .

Q. How does hydrogen bonding influence the biological activity of this compound?

Methodological Answer:

  • Structural Analysis : Map hydrogen-bond donors/acceptors (e.g., carboxylic acid O–H and imine N) using Mercury software.
  • Biological Assays : Compare activity of polymorphs (e.g., Form I vs. Form II) in receptor-binding studies. For example, 2-(diphenylphosphino)benzoic acid derivatives ( ) show enhanced bioactivity when carboxyl groups participate in strong D(2)D(2) interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.